
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have also been found to induce significant alterations in cell cycle progression and apoptosis within cells .
Actividad Biológica
The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 442555-98-8, is a synthetic derivative of purine with potential biological activity. Its molecular formula is C21H28N6O3, and it has garnered interest due to its structural similarity to known bioactive compounds that interact with various biochemical pathways.
Research indicates that similar compounds can inhibit cyclin-dependent kinase 2 (cdk2), a critical regulator of the cell cycle. The inhibition of cdk2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
Target Pathways
- Cell Cycle Regulation : Inhibition of cdk2 alters cell cycle progression, potentially leading to therapeutic effects in malignancies.
- Apoptosis Induction : Compounds that inhibit cdk2 have shown cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.
Compound | AChE Inhibition (IC50) |
---|---|
This compound | TBD |
Reference Compound (Donepezil) | 4.9 µM |
The exact IC50 value for this compound remains to be established through further studies. However, related compounds have shown promising results with IC50 values ranging from 0.089 µM to 0.746 µM against AChE .
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives often correlates with specific structural features. Modifications in the piperazine ring and the introduction of various substituents can significantly affect the potency and selectivity of these compounds as enzyme inhibitors.
Key Findings
- Compounds with longer alkyl chains or specific aromatic substitutions tend to show enhanced AChE inhibition.
- The presence of hydroxyl groups on the piperazine ring appears to contribute positively to the binding affinity for target enzymes .
Case Studies
Several studies have explored the biological activities of structurally related purine derivatives:
- Inhibition of AChE : A study synthesized various methylxanthines and evaluated their AChE inhibitory activities using Ellman’s method. Compounds with modifications similar to our target compound displayed moderate to high inhibitory effects .
- Cell Cycle Effects : Research has indicated that similar purine derivatives can induce G1 phase arrest in cancer cell lines through cdk2 inhibition, leading to increased apoptosis rates.
Propiedades
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(23(2)21(30)24(3)19(17)29)22-20(27)26-10-8-25(9-11-26)12-13-28/h4-7,28H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMTUKCBDXRCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.